NR160

HDAC6 selectivity off-target

NR160 is a structurally defined HDAC6 inhibitor (IC50 30 nM) with a bifurcated capping group, ensuring high selectivity over class I HDACs. It induces α-tubulin acetylation without affecting histone H3, minimizing off-target effects. Validated to enhance apoptosis when combined with proteasome inhibitors (bortezomib) or anthracyclines. Ideal for researchers needing a clean tool for HDAC6-specific studies.

Molecular Formula C25H21F3N6O3
Molecular Weight 510.5 g/mol
Cat. No. B3025737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNR160
Molecular FormulaC25H21F3N6O3
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NN=N2)CN(CC3=CC=C(C=C3)C(=O)NO)C(=O)C4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C25H21F3N6O3/c26-25(27,28)21-9-5-4-8-20(21)24(36)33(14-18-10-12-19(13-11-18)23(35)30-37)16-22-29-31-32-34(22)15-17-6-2-1-3-7-17/h1-13,37H,14-16H2,(H,30,35)
InChIKeyMEWDNULKAXEKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NR160: A Selective HDAC6 Inhibitor with Structurally Defined Selectivity and Synergistic Combination Activity for Oncology Research


NR160 (CAS 2484895-50-1) is a tetrazole-based, active site-targeting inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 30 nM [1]. It is characterized by a bifurcated capping group that confers high selectivity over class I HDACs (IC50 >2 μM for HDAC1/2/3/4/8) [1]. The compound induces α-tubulin acetylation at 2.5 μM without affecting histone H3 acetylation, confirming its class IIb selectivity [1]. NR160 exhibits low single-agent cytotoxicity (IC50s >20 μM in leukemia cell lines) but markedly enhances apoptosis when combined with proteasome inhibitors (bortezomib) or anthracyclines (epirubicin, daunorubicin) [1].

Why NR160 Cannot Be Readily Substituted by Generic HDAC6 Inhibitors in Experimental Oncology Models


HDAC6 inhibitors display wide variation in isoform selectivity profiles, off-target activity, and functional outcomes in combination therapies. Many commercial HDAC6 probes, including Tubastatin A, exhibit significant HDAC10 or HDAC8 off-target inhibition, confounding interpretation of HDAC6-specific biology [1]. Furthermore, the synergistic capacity of different HDAC6 inhibitors with proteasome inhibitors or anthracyclines is not uniform; the magnitude of apoptosis enhancement is scaffold-dependent and cannot be extrapolated from IC50 values alone [2]. NR160 possesses a structurally characterized bifurcated capping group that occupies the L1/L2 loop pockets of HDAC6, providing a defined molecular basis for its selectivity that is absent in many analogs [2].

Quantitative Differentiation of NR160 vs. Common HDAC6 Inhibitors: A Data-Driven Procurement Guide


HDAC6 Selectivity: NR160 vs. Tubastatin A — Isoform Profiling Comparison

NR160 inhibits HDAC6 with an IC50 of 30 nM while maintaining IC50 values >2 μM against HDAC1/2/3/4/8, resulting in selectivity indices (SI) ranging from 75 to 1,847 over class I HDAC isoforms [1]. In contrast, Tubastatin A, a widely used HDAC6 probe, exhibits a 15 nM HDAC6 IC50 but shows substantial HDAC8 inhibition (IC50 0.9 μM) and high affinity for HDAC10 (pKdapp 7.5 vs. 5.0 for HDAC6) [2].

HDAC6 selectivity off-target

Synergistic Apoptosis Enhancement with Proteasome Inhibitor Bortezomib

NR160 at 2.5 μM and 5.0 μM augments bortezomib-induced apoptosis in HL60 acute myeloid leukemia cells, with the combination yielding significantly greater cell death than either agent alone [1]. Specifically, the addition of 2.5 μM NR160 to 0.6 nM bortezomib or 5.0 μM NR160 to 1.2 nM bortezomib produced marked increases in apoptosis compared to bortezomib monotherapy .

combination therapy apoptosis multiple myeloma

Enhanced Cytotoxicity with Anthracyclines in T-Cell Acute Lymphoblastic Leukemia

In CCRF-HSB-2 T-cell acute lymphoblastic leukemia (T-ALL) cells, NR160 (2.5 μM or 5.0 μM) significantly enhances the cytotoxic effects of epirubicin and daunorubicin at 10 nM concentrations . A high-throughput combinatorial drug screen confirmed synergistic cytotoxicity, underscoring NR160's ability to sensitize lymphoid leukemia cells to DNA-intercalating agents [1].

T-ALL anthracycline chemosensitization

Cellular Target Engagement: α-Tubulin vs. Histone H3 Acetylation

NR160 at 2.5 μM induces α-tubulin acetylation (ac-α-tubulin) in HL60 cells without detectable increase in histone H3 acetylation [1]. This contrasts with pan-HDAC inhibitors like SAHA (vorinostat), which elevate both α-tubulin and histone H3 acetylation, and with some HDAC6 inhibitors that show residual class I activity at higher concentrations [2].

biomarker target engagement pharmacodynamics

Structural Rationale for Selectivity: Co-Crystal Structure PDB 6PYE

A 1.48 Å co-crystal structure of Danio rerio HDAC6 catalytic domain 2 in complex with NR160 (PDB ID: 6PYE) reveals that the bifurcated capping group occupies the L1 and L2 loop pockets, a structural feature unique among commercial HDAC6 inhibitors [1][2]. This steric complementarity explains the compound's ability to discriminate between HDAC6 and class I HDACs at the atomic level [1].

structure-based drug design X-ray crystallography binding mode

Low Single-Agent Cytotoxicity Profile Across Leukemia Cell Lines

NR160 exhibits low single-agent cytotoxicity across a panel of seven leukemia cell lines, with IC50 values ranging from 22.5 μM to 51.8 μM [1]. This is in contrast to pan-HDAC inhibitors such as SAHA, which typically exhibit sub-micromolar cytotoxicity in these same models [2]. The low intrinsic toxicity allows NR160 to function primarily as a chemosensitizer rather than a direct cytotoxic agent.

cytotoxicity safety pharmacology therapeutic window

Optimal Research Applications of NR160 Based on Verified Evidence


Mechanistic Studies of HDAC6-Specific Biology

NR160's high selectivity (SI 75-1847 over class I HDACs) and structurally defined binding mode (PDB 6PYE) make it the preferred tool for dissecting HDAC6-specific functions without confounding class I HDAC inhibition. Researchers investigating α-tubulin acetylation, aggresome formation, or HDAC6's role in protein trafficking can use NR160 to achieve clean target engagement at 2.5-5.0 μM concentrations, as confirmed by ac-α-tubulin induction without ac-H3 elevation [1][2].

Combination Therapy Studies with Proteasome Inhibitors

NR160's validated synergy with bortezomib in HL60 AML cells supports its use in preclinical models exploring HDAC6 inhibition as a strategy to overcome proteasome inhibitor resistance. The combination of 2.5-5.0 μM NR160 with sub-nanomolar bortezomib produces significantly greater apoptosis than either agent alone, a finding directly translatable to multiple myeloma and mantle cell lymphoma research programs [1][2].

Chemosensitization of T-Cell Acute Lymphoblastic Leukemia to Anthracyclines

The ability of NR160 (2.5-5.0 μM) to enhance epirubicin and daunorubicin cytotoxicity in CCRF-HSB-2 T-ALL cells provides a rational basis for investigating HDAC6 inhibition as an adjunct to standard anthracycline-containing regimens. This application is particularly relevant for researchers studying relapsed/refractory T-ALL where anthracycline resistance limits therapeutic options [1][2].

Structure-Based Drug Design and Medicinal Chemistry Optimization

The high-resolution (1.48 Å) co-crystal structure of NR160 bound to HDAC6 (PDB 6PYE) provides an invaluable template for structure-guided optimization. Medicinal chemists can leverage the bifurcated capping group and L1/L2 loop pocket interactions to design next-generation HDAC6 inhibitors with improved potency or pharmacokinetic properties while maintaining the selectivity profile established by NR160 [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NR160

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.